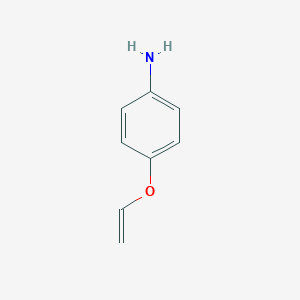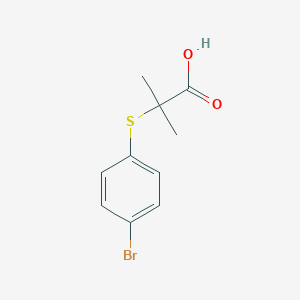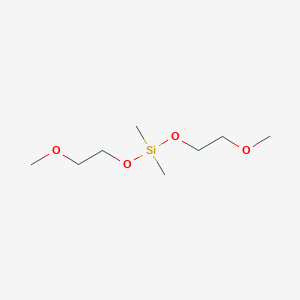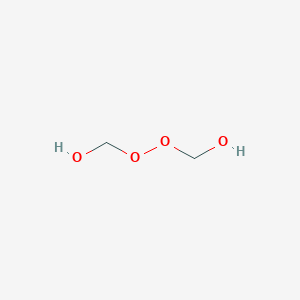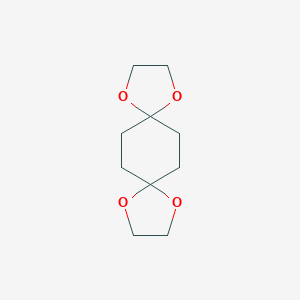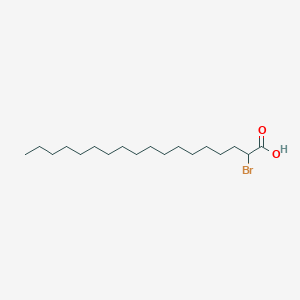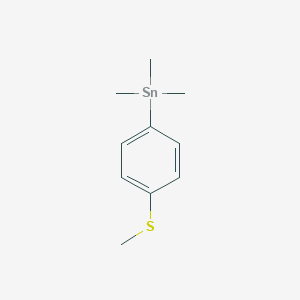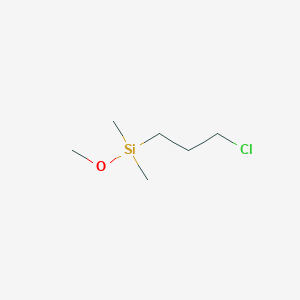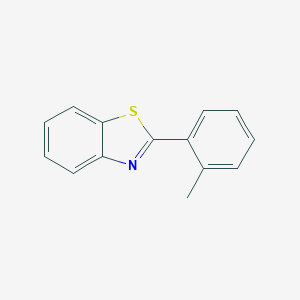
2-(o-Tolyl)benzothiazole
Overview
Description
2-(o-Tolyl)benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the o-tolyl group (a methyl-substituted phenyl group) at the 2-position of the benzothiazole ring imparts unique chemical and physical properties to this compound. Benzothiazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(o-Tolyl)benzothiazole is the enzyme DprE1 . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting DprE1, this compound can effectively combat M. tuberculosis .
Mode of Action
This compound interacts with its target, DprE1, by binding to it . This binding inhibits the function of DprE1, thereby disrupting the survival and proliferation of M. tuberculosis . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of DprE1 by this compound affects the biochemical pathway responsible for the survival of M. tuberculosis . DprE1 is a key enzyme in this pathway, and its inhibition disrupts the normal functioning of the bacterium, leading to its death .
Result of Action
The primary result of the action of this compound is the inhibition of M. tuberculosis growth . By inhibiting DprE1, this compound disrupts the survival mechanisms of the bacterium, leading to its death . This makes this compound a potential candidate for the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
2-(o-Tolyl)benzothiazole has been found to interact with key enzymes such as BCL-2, a family of enzymes involved in apoptosis . Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can dysregulate apoptosis in affected cells .
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to have inhibitory effects on cancer cells, particularly in the context of apoptosis . In human cancer cells, the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins, such as BCL-2, can lead to the immortal character of the cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit BCL-2, a key enzyme involved in apoptosis . This inhibition can lead to the induction of apoptosis in cancer cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with BCL-2, it’s likely that it plays a role in the apoptosis pathway .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its interaction with BCL-2, it’s likely that it localizes to the mitochondria, where BCL-2 is known to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)benzothiazole can be achieved through several synthetic routes. One common method involves the condensation of o-aminothiophenol with o-tolualdehyde. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzothiazole ring.
Another method involves the reaction of o-iodoaniline with o-tolylisothiocyanate in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. This reaction proceeds through the formation of an isothiocyanate intermediate, which undergoes cyclization to form the desired benzothiazole derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized for large-scale production. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts such as layered zirconium phosphates have been employed to enhance the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), organic solvents like dichloromethane or chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
2-(o-Tolyl)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit certain enzymes and disrupt cellular processes.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(o-Tolyl)benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Similar structure but with a phenyl group instead of an o-tolyl group. It has different biological activities and applications.
2-Methylbenzothiazole: Contains a methyl group at the 2-position instead of an o-tolyl group. It has distinct chemical properties and reactivity.
2-Aminobenzothiazole: Contains an amino group at the 2-position.
The uniqueness of this compound lies in the presence of the o-tolyl group, which imparts specific chemical and physical properties that differentiate it from other benzothiazole derivatives
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVFOHECZHTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166561 | |
| Record name | 2-(o-Tolyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15903-58-9 | |
| Record name | 2-(o-Tolyl)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(o-Tolyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


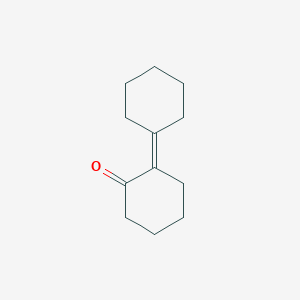

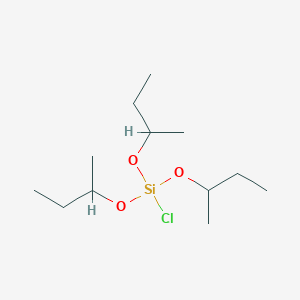

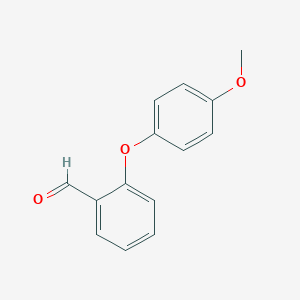
![11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene](/img/structure/B92630.png)
